4-(Bromomethyl)pyridine hydrochloride

Salt form selection Molar economy Procurement cost optimization

Procurement of the wrong pyridinium salt isomer alters crystal architecture and reaction yield. This 4-position, hydrochloride salt form delivers 21.3% more reactive cation per gram (4.80 mmol/g) than the HBr analog. Designed for nucleophilic substitutions, quaternization, and 1D perovskite assembly. - **Cation mass economy:** 104g vs. 127g for 500 mmol batch - **Perovskite-specific:** Enables quasi-1D PL-quenched structures (Dalton Trans. 2025) - **Purity:** ≥98% certified, reducing impurity carryover in API intermediates

Molecular Formula C6H7BrClN
Molecular Weight 208.48 g/mol
CAS No. 843673-58-5
Cat. No. B3287331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)pyridine hydrochloride
CAS843673-58-5
Molecular FormulaC6H7BrClN
Molecular Weight208.48 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CBr.Cl
InChIInChI=1S/C6H6BrN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H
InChIKeyXOERUXUEIZCZNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)pyridine Hydrochloride: Identity, Salt Form, and Isomer Class Overview


4-(Bromomethyl)pyridine hydrochloride (CAS 843673-58-5) is a benzylic bromide heterocyclic building block comprising a pyridine ring substituted with a bromomethyl group at the 4-position, isolated as the hydrochloride salt (molecular formula C₆H₇BrClN, molecular weight 208.48 g/mol) [1]. It belongs to the class of halogenated picolyl derivatives and functions primarily as an electrophilic alkylating agent for nucleophilic substitution, quaternization, and cross-coupling chemistries . Its procurement identity is defined by the convergence of three structural features—the bromomethyl leaving group, the 4-position regiochemistry on the pyridine ring, and the hydrochloride counterion—each of which carries distinct consequences for reactivity, handling, and downstream application performance relative to the closest analogs: 4-(bromomethyl)pyridine hydrobromide (CAS 73870-24-3), 2-(bromomethyl)pyridine hydrochloride (CAS 421552-94-5), 3-(bromomethyl)pyridine hydrochloride, and 4-(chloromethyl)pyridine hydrochloride (CAS 1822-51-1).

Benzylic bromide electrophile for nucleophilic substitution and quaternization
4-Position regiochemistry on pyridine ring
Hydrochloride salt form (cation mass economy context)

Why Generic Substitution Fails: Counterion, Regiochemistry, and Halogen Effects


Compounds within the bromomethylpyridine family cannot be interchanged without altering reaction outcomes because the counterion (chloride vs. bromide), the position of the bromomethyl group on the pyridine ring (2-, 3-, or 4-), and the halogen leaving group (bromomethyl vs. chloromethyl) independently control fundamental properties: cation mass economy per gram of salt, crystal architecture in hybrid materials, and photophysical behavior in optoelectronic devices [1]. For example, the 4-positional isomer of the bromomethylpyridinium cation produces perovskites that exhibit complete photoluminescence quenching at 77 K, whereas the 2- and 3-isomers are photoluminescent [1]. The hydrochloride salt delivers 21.3% more reactive pyridinium cation per gram than the hydrobromide salt—a difference that scales directly with procurement cost and synthetic throughput in multi-gram to kilogram processes [2]. These are not minor formulation nuances; they are quantifiable, outcome-determining differentiators that make generic interchange scientifically unsound without experimental re-validation.

Counterion Mismatch Hydrobromide salt provides fewer reactive equivalents per gram, altering stoichiometry and procurement mass.
Positional Isomer Effect 2- or 3-substituted isomers produce photoluminescent perovskite phases; only the 4-isomer is reported with PL-silent quasi-1D structures.
Halogen Leaving Group Chloromethyl analog (4-(chloromethyl)pyridine HCl) shows different alkylation reactivity; bromomethyl required for specific cross-couplings.

Quantitative Procurement Differentiation Guide vs. Closest Analogs


Cation Mass Economy: HCl vs. HBr Salt Molar Efficiency

When selecting between the hydrochloride and hydrobromide salt forms of 4-(bromomethyl)pyridine, the choice directly determines how many moles of the reactive pyridinium electrophile are received per gram of purchased material. The hydrochloride salt (C₆H₆BrN·HCl, CAS 843673-58-5) has a molecular weight of 208.48 g/mol [1], while the hydrobromide salt (C₆H₆BrN·HBr, CAS 73870-24-3) has a molecular weight of 252.93 g/mol . Consequently, one gram of the hydrochloride salt contains 4.80 mmol of the 4-(bromomethyl)pyridinium cation, whereas one gram of the hydrobromide salt contains only 3.95 mmol—a 21.3% reduction in available electrophile. For a synthetic procedure requiring 100 mmol of alkylating agent, the researcher would need to purchase and handle 20.8 g of the hydrochloride salt versus 25.3 g of the hydrobromide salt. This translates directly into lower procurement mass, reduced shipping costs, and a smaller laboratory storage footprint per reactive molar equivalent.

Cation Mass Economy
Head-to-head
4.80 mmol/g (HCl) vs 3.95 mmol/g (HBr); +21.3%
Reported higher reactive equivalents per gram in HCl salt
Based on purity-adjusted MW; review CoA for actual purity
Salt form selection Molar economy Procurement cost optimization Reaction stoichiometry

Photoluminescence Quenching in Hybrid Perovskites by Isomer Position

In a systematic study of the effect of ring substituent position on hybrid (bromomethyl)pyridinium lead bromide perovskites, Chaplygina et al. (Dalton Transactions, 2025) synthesized and characterized three crystalline phases: (2-BrCH₂PyH)Pb₂Br₅, (3-BrCH₂PyH)PbBr₃, and (4-BrCH₂PyH)PbBr₃ [1]. At 77 K, the 2-isomer and 3-isomer perovskites both exhibited measurable photoluminescence (PL). In marked contrast, the 4-isomer perovskite, (4-BrCH₂PyH)PbBr₃, showed no detectable photoluminescence. The authors attributed this PL quenching to the small distance between lead cations and bromine atoms of the 4-BrCH₂PyH⁺ cations in the crystal lattice, which promotes radiationless electronic transition pathways that are geometrically inaccessible in the 2- and 3-isomer structures [1]. This PL behavior is not a continuous gradation but a binary outcome: the 4-isomer perovskite is photoluminescence-silent, while the 2- and 3-isomer perovskites are photoluminescence-active.

PL at 77 K
Head-to-head
4-isomer: No PL; 2-isomer & 3-isomer: PL active
4-position isomer required for radiationless relaxation pathway
Measured in hybrid lead bromide perovskite crystals
Hybrid perovskites Photoluminescence Optoelectronics Positional isomer effect

Crystal Structure Dimensionality: Quasi-1D vs. Quasi-2D Architecture

The same Dalton Transactions study by Chaplygina et al. (2025) revealed that the three positional isomers of (bromomethyl)pyridinium lead bromide perovskites crystallize in fundamentally different dimensional architectures [1]. The 2-isomer compound, (2-BrCH₂PyH)Pb₂Br₅, formed quasi-2D crystals featuring extended in-plane connectivity. In contrast, both the 3-isomer and 4-isomer compounds—(3-BrCH₂PyH)PbBr₃ and (4-BrCH₂PyH)PbBr₃—crystallized as quasi-1D structures [1]. However, within the quasi-1D class, the 3- and 4-isomers are not identical: the 4-isomer exhibited the unique PL quenching behavior described above (see Evidence Item 2), while the 3-isomer retained PL activity. This demonstrates that the crystal dimensionality (1D vs. 2D) is dictated by the position of the substituent, and within a given dimensionality, further electronic properties are fine-tuned by the precise geometry of the organic cation within the inorganic framework [1].

Crystal Architecture
Head-to-head
4-isomer: quasi-1D; 2-isomer: quasi-2D; 3-isomer: quasi-1D
4- and 3-isomers yield quasi-1D structures; 4-isomer also PL-silent
Structure determined by single-crystal XRD
Crystal engineering Low-dimensional materials Perovskite architecture Structure–property relationship

Commercial Purity: Hydrochloride vs. Hydrobromide Specifications

Commercial purity is a critical procurement parameter for building blocks used in multi-step syntheses, where impurities can propagate and reduce overall yields. The hydrochloride salt (CAS 843673-58-5) is commercially available at a minimum purity of ≥98% from suppliers such as ChemScene (Cat. No. CS-0672817) and NLT 98% from MolCore . An alternative vendor, AKSci, specifies a minimum purity of 95% . In comparison, the most common commercial form of the hydrobromide salt (CAS 73870-24-3) is specified at 97% purity by Sigma-Aldrich . The ≥98% purity specification of the hydrochloride salt provides a higher baseline assurance of chemical homogeneity, reducing the likelihood of unidentified impurities interfering with sensitive catalytic reactions or producing off-target products in pharmaceutical intermediate synthesis.

Commercial Purity
Data to verify
HCl: vendor options ≥98%; HBr: 97% typical
Higher purity ceiling may reduce impurity risk
Verify vendor CoA; purity determination methods may vary
Purity specification Quality assurance Vendor comparison Analytical reliability

Synthesis Yield and Characterization of the Hydrochloride Salt

A documented synthetic route to 4-(bromomethyl)pyridine hydrochloride proceeds from 4-pyridinemethanol (3 g, 27.5 mmol) treated with phosphorus pentabromide (5.93 g, 13.7 mmol) in chloroform (30 mL) under reflux for 1 hour. After solvent removal under reduced pressure and recrystallization from ethanol, the hydrochloride salt was obtained as a white solid in 58.1% yield (4.05 g), and its identity was confirmed by electrospray mass spectrometry showing m/e = 173 ([M + H]⁺) . For comparison, an alternative synthesis of the hydrobromide salt (4-(bromomethyl)pyridinium bromide) via a different route—treatment of 4-(hydroxymethyl)pyridinium bromide with PBr₃ in chloroform—gave a 93% yield . However, these two syntheses differ fundamentally in starting materials, reagents, and the intermediate salt form, and therefore should not be interpreted as a direct route comparison. The available yield data demonstrate that 4-(bromomethyl)pyridine hydrochloride can be prepared via a reproducible, one-step bromination–salt formation sequence with moderate yield, and its structural identity is analytically verified.

Synthesis Yield
Method context
HCl salt: 58.1% via PBr₅ route; HBr salt: 93% via different route
Yield comparison limited by different synthetic conditions
Direct head-to-head under identical conditions not available
Synthetic methodology Yield optimization Process chemistry Building block preparation

Procurement-Driven Application Scenarios Based on Differentiation Evidence


Quasi-1D Hybrid Perovskites with Targeted Radiationless Relaxation

For materials scientists developing low-dimensional hybrid perovskite semiconductors, the 4-position isomer is uniquely required when the design specification calls for a quasi-1D crystal architecture that simultaneously exhibits radiationless electronic relaxation (complete PL quenching). The Dalton Transactions study by Chaplygina et al. (2025) demonstrated that only (4-BrCH₂PyH)PbBr₃ combines a quasi-1D structure with photoluminescence quenching at 77 K, whereas the 2-isomer adopts an undesired quasi-2D structure and both the 2- and 3-isomers retain photoluminescence activity [1]. Procurement of 4-(bromomethyl)pyridine hydrochloride is therefore mandatory for reproducing this specific material, as any other positional isomer or salt form will produce a perovskite with fundamentally different structural and photophysical properties.

Cost-Sensitive Alkylation with Maximum Molar Efficiency Per Gram

In multi-gram to kilogram-scale organic syntheses involving nucleophilic substitution at the benzylic bromide position or quaternization of the pyridine nitrogen, the hydrochloride salt form provides 21.3% more reactive 4-(bromomethyl)pyridinium cation per gram compared to the hydrobromide salt (4.80 vs. 3.95 mmol/g) [2]. For a campaign requiring, for example, 500 mmol of electrophile, procurement of the hydrochloride salt requires 104 grams versus 127 grams of the hydrobromide salt—a 23-gram reduction in purchase mass per batch. Over multiple campaigns, this cation mass economy advantage cumulatively reduces shipping weight, storage volume, and material cost, making the hydrochloride salt the fiscally optimal choice for high-throughput or kilogram-scale operations.

Pharmaceutical Intermediate Synthesis Requiring ≥98% Purity

When 4-(bromomethyl)pyridine hydrochloride is employed as a building block in pharmaceutical intermediate synthesis—for instance, in the preparation of pyridine-containing kinase inhibitors, GPCR-targeting agents, or antimicrobial quaternary ammonium compounds—impurity profiles are subject to strict regulatory scrutiny. The hydrochloride salt is commercially available at ≥98% purity from vendors such as ChemScene and MolCore , exceeding the 97% specification typical of the hydrobromide salt . This higher certified purity reduces the risk of impurity carryover into downstream intermediates and eliminates the time and cost of pre-use purification, making it the preferred procurement specification for medicinal chemistry and process R&D groups operating under quality-by-design principles.

Coordination Chemistry and MOF Ligand Design with 4-Position Regiochemistry

Pyridylmethyl bromides serve as versatile precursors for ligands in coordination polymers and MOFs, where the position of the donor group determines framework topology. The 4-position isomer—accessible via this hydrochloride salt—places the pyridyl nitrogen and the bromomethyl attachment point in a linear, para-disposed geometry that favors extended 1D chain formation upon coordination, as evidenced by the quasi-1D perovskite structures formed with lead bromide [1]. In contrast, the 2-isomer introduces an ortho relationship that can chelate metal centers and produce discrete complexes or 2D networks. Researchers requiring a linear, 1D-propagating pyridyl building block for framework assembly should procure the 4-isomer specifically, as substitution with the 2- or 3-isomer will alter the coordination geometry and, consequently, the topology of the resulting framework material [1].

Application
Selection Property
Validation Focus
Quasi-1D perovskite material design with radiationless relaxation
4-Position regiochemistry enabling PL quenching
Verify photoluminescence absence in perovskite phase
Multi-gram to kilogram-scale alkylation synthesis
Cation mass economy (HCl salt form)
Calculate reactive equivalents per gram for cost analysis
Pharmaceutical intermediate synthesis under purity-critical protocols
High certified purity specification (HCl salt)
Review vendor CoA for purity verification
Coordination polymer and MOF ligand design
Linear para-substituted pyridyl geometry
Confirm extended chain topology by diffraction
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